molecular formula C28H38O7 B211718 Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (6beta,17alpha,22R)- CAS No. 81644-34-0

Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (6beta,17alpha,22R)-

Cat. No. B211718
CAS RN: 81644-34-0
M. Wt: 486.6 g/mol
InChI Key: IBJZGHYOMSKIJB-UHFFFAOYSA-N
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Description

Withaperuvin c belongs to the class of organic compounds known as withanolides and derivatives. These are c28 steroids structurally characterized by an ergostane skeleton usually functionalized at carbons 1, 22 and 26 to form a lactone ring. Withaperuvin c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Withaperuvin c has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, withaperuvin c is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, withaperuvin c can be found in fruits. This makes withaperuvin c a potential biomarker for the consumption of this food product.

Scientific Research Applications

Isolation and Structure Elucidation

  • Polyhydroxylated Steroids from Sinularia dissecta : Research led by Jin et al. (2005) on the soft coral Sinularia dissecta identified fifteen polyhydroxylated steroids, including compounds with structures similar to Ergosta-2,4,24-trien-26-oic acid. These findings are significant for understanding the chemical diversity of marine organisms and their potential applications in pharmacology and biochemistry (Jin et al., 2005).

Fungal Derivatives and Cytotoxic Activities

  • Ergosterols from Marine-derived Fungus Rhizopus sp. : Wang et al. (2008) isolated new ergosterols from Rhizopus sp., which shares a similar steroidal structure with Ergosta-2,4,24-trien-26-oic acid. These compounds were evaluated for cytotoxic activities, suggesting potential applications in cancer research (Wang et al., 2008).

Novel Steroidal Lactones

  • Withanolides from Withania adpressa : Abdeljebbar et al. (2007) discovered novel steroidal lactones in Withania adpressa, including compounds structurally related to Ergosta-2,4,24-trien-26-oic acid. These findings are valuable for exploring new natural products with potential therapeutic properties (Abdeljebbar et al., 2007).

Immunomodulatory Effects

  • Norwithasteroids from Flos Daturae : Yang et al. (2013) reported on novel norwithasteroids, which are structurally related to Ergosta-2,4,24-trien-26-oic acid, and evaluated their immunosuppressive activity. This research contributes to the understanding of natural products that can modulate immune responses (Yang et al., 2013).

Bioactive Metabolites in Endophytic Fungi

  • Metabolites from Colletotrichum sp. in Artemisia annua : Lu et al. (2000) identified bioactive metabolites from Colletotrichum sp., including compounds similar to Ergosta-2,4,24-trien-26-oic acid. These metabolites exhibited antimicrobial properties, opening avenues for novel antimicrobial agents (Lu et al., 2000).

Triterpenoids and Steroids with Antiinflammatory Properties

  • Ganoderma lucidum and G. tsugae Study : Research by Ko et al. (2008) on triterpenoids and steroids from Ganoderma species, closely related to Ergosta-2,4,24-trien-26-oic acid, revealed antiinflammatory properties. These compounds were assessed for their effects on immune cells, highlighting potential applications in inflammation and immune disorders (Ko et al., 2008).

properties

IUPAC Name

(2R)-2-[(1S)-1-hydroxy-1-[(6R,8R,9S,10R,13S,14R,17S)-6,14,17-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)28(34)12-11-27(33)19-14-20(29)18-7-6-8-21(30)25(18,4)17(19)9-10-24(27,28)3/h6-8,17,19-20,22,29,32-34H,9-14H2,1-5H3/t17-,19+,20+,22+,24-,25+,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJZGHYOMSKIJB-TWLFGGHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5=CC=CC(=O)C45C)O)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H](C5=CC=CC(=O)[C@]45C)O)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119527
Record name Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, δ-lactone, (6β,17α,22R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Withaperuvin C

CAS RN

81644-34-0
Record name Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, δ-lactone, (6β,17α,22R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81644-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, δ-lactone, (6β,17α,22R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (6beta,17alpha,22R)-
Reactant of Route 2
Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (6beta,17alpha,22R)-
Reactant of Route 3
Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (6beta,17alpha,22R)-
Reactant of Route 4
Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (6beta,17alpha,22R)-
Reactant of Route 5
Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (6beta,17alpha,22R)-
Reactant of Route 6
Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (6beta,17alpha,22R)-

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